molecular formula C15H8BrNO6S B3006969 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one CAS No. 865656-33-3

3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B3006969
CAS No.: 865656-33-3
M. Wt: 410.19
InChI Key: PTHIUJYUOJZLJW-UHFFFAOYSA-N
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Description

3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromobenzenesulfonyl group and a nitro group attached to the chromen-2-one core

Scientific Research Applications

3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds, such as 4-bromobenzenesulfonyl chloride, are known to be used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with nucleotides or related biochemical structures.

Mode of Action

It is known that sulfonyl chloride derivatives, like 4-bromobenzenesulfonyl chloride, can act as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with its targets by activating certain biochemical reactions.

Biochemical Pathways

Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the pathways related to nucleotide synthesis and metabolism.

Pharmacokinetics

It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are used in the synthesis of other compounds , suggesting that they might have good bioavailability and can be metabolized in the body.

Result of Action

Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the synthesis and function of these nucleotides at the molecular and cellular levels.

Action Environment

It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are sensitive to moisture , suggesting that the compound’s action, efficacy, and stability might be influenced by environmental factors such as humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with a suitable chromen-2-one derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zirconium chloride at controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The chromen-2-one core can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amino-chromen-2-one derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzenesulfonyl chloride
  • 6-nitro-2H-chromen-2-one
  • 4-bromobenzenesulfonamide

Uniqueness

3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is unique due to the combination of the bromobenzenesulfonyl and nitro groups attached to the chromen-2-one core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHIUJYUOJZLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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